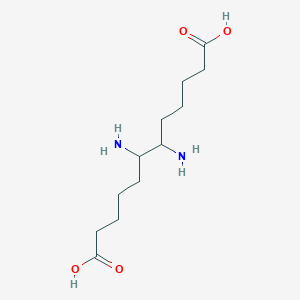
6,7-Diaminododecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diaminododecanedioic acid is a dicarboxylic acid with two amino groups attached to the 6th and 7th carbon atoms of the dodecanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminododecanedioic acid typically involves the functionalization of dodecanedioic acid. One common method is the nitration of dodecanedioic acid to introduce nitro groups, followed by catalytic hydrogenation to convert the nitro groups to amino groups. The reaction conditions often involve the use of strong acids for nitration and hydrogen gas with a suitable catalyst for hydrogenation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, the use of microorganisms such as Candida tropicalis can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . This method is more sustainable and eco-friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diaminododecanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
6,7-Diaminododecanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of high-grade lubricating oils, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6,7-Diaminododecanedioic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in ionic interactions, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but without amino groups.
Adapalene Related Compound E: A dicarboxylic acid derivative used in pharmaceutical applications.
Uniqueness: 6,7-Diaminododecanedioic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the formation of a wide range of derivatives and enhances its utility in various fields.
Properties
CAS No. |
22678-49-5 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6,7-diaminododecanedioic acid |
InChI |
InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18) |
InChI Key |
XGWQHDMOKDODOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




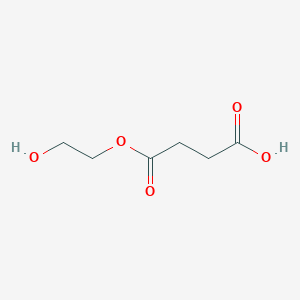
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
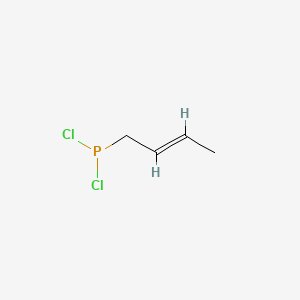

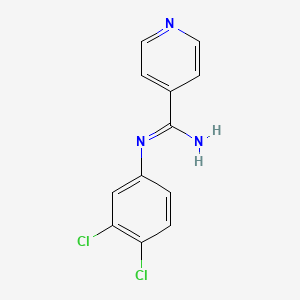
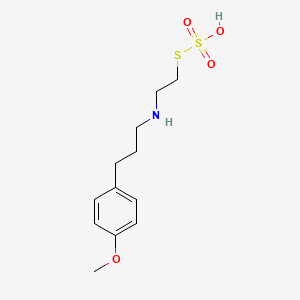
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
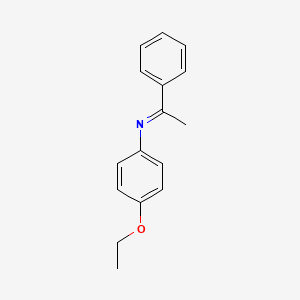
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

